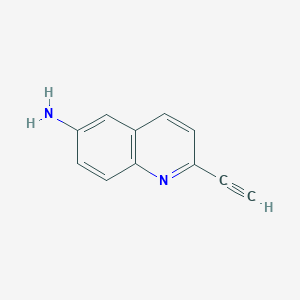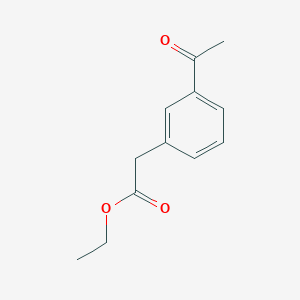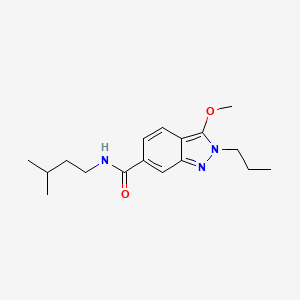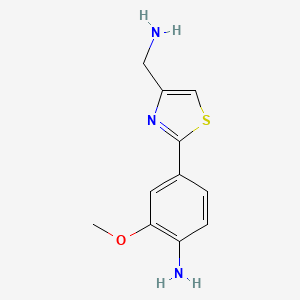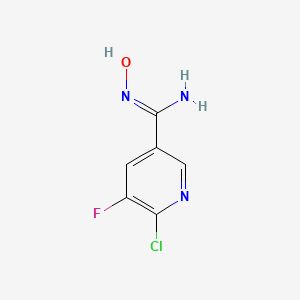
6-Chloro-5-fluoro-N-hydroxynicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-fluoro-N-hydroxynicotinimidamide is a chemical compound with the molecular formula C6H6ClFN3O It is a derivative of nicotinic acid and contains both chlorine and fluorine atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-N-hydroxynicotinimidamide typically involves the reaction of 6-chloronicotinonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. For example, one method involves adding hydroxylamine hydrochloride (2.0 equivalents) and sodium bicarbonate (3.5 equivalents) to a solution of 6-chloronicotinonitrile (1.0 equivalent) in methanol, followed by refluxing at 90°C for 17 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves using larger reaction vessels, more efficient mixing, and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-fluoro-N-hydroxynicotinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-5-fluoro-N-hydroxynicotinimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-fluoro-N-hydroxynicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-N-hydroxynicotinimidamide
- 5-Fluoro-N-hydroxynicotinimidamide
- 6-Chloro-5-fluoro-nicotinamide
Uniqueness
6-Chloro-5-fluoro-N-hydroxynicotinimidamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens in the same molecule can result in distinct chemical and physical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C6H5ClFN3O |
|---|---|
Peso molecular |
189.57 g/mol |
Nombre IUPAC |
6-chloro-5-fluoro-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C6H5ClFN3O/c7-5-4(8)1-3(2-10-5)6(9)11-12/h1-2,12H,(H2,9,11) |
Clave InChI |
JGXNULBPZQJPIS-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C=NC(=C1F)Cl)/C(=N/O)/N |
SMILES canónico |
C1=C(C=NC(=C1F)Cl)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



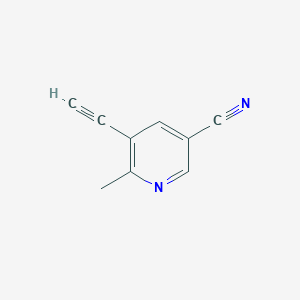

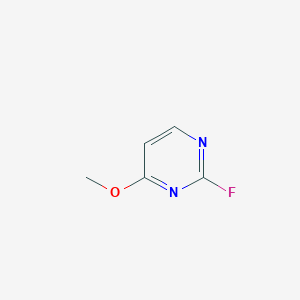
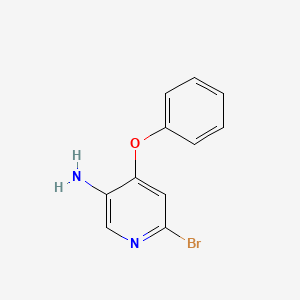
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
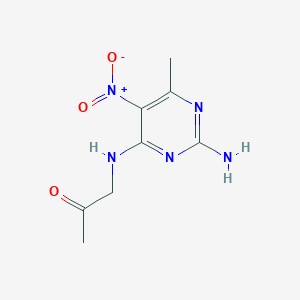
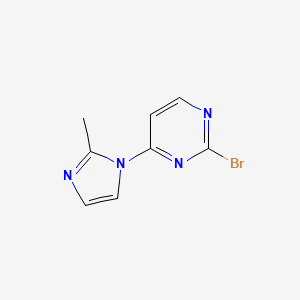
![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)
